N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine
Description
N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine is a synthetic alanine derivative characterized by a 2-naphthyloxycarbonyl group attached to the amino terminus and a phenyl substituent at the β-carbon of the alanine backbone. The naphthyl group likely enhances hydrophobicity and aromatic interactions, making it relevant for applications in drug design, agrochemicals, or peptide synthesis .
Structure
3D Structure
Properties
CAS No. |
26694-87-1 |
|---|---|
Molecular Formula |
C20H17NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(naphthalen-2-yloxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18(12-14-6-2-1-3-7-14)21-20(24)25-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12H2,(H,21,24)(H,22,23) |
InChI Key |
FQTOTRMQZPBLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine typically involves the reaction of 2-naphthol with a suitable carbonylating agent to form the naphthyloxycarbonyl intermediate. This intermediate is then reacted with 3-phenyl-DL-alanine under specific conditions to yield the final product. Common reagents used in this synthesis include acetic acid, pyridine, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The naphthyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .
Scientific Research Applications
Chemistry
N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine serves as a precursor in synthesizing other organic compounds and polymers. Its unique structure allows for the formation of various derivatives through chemical reactions such as oxidation and reduction, which can yield products like naphthoquinones and naphthols.
Biology
This compound has been studied for its potential biological activities, including:
- Antimicrobial Properties: Research indicates that it may exhibit activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Antioxidant Activity: Preliminary studies suggest that it could help mitigate oxidative stress in biological systems.
Medicine
This compound is being investigated for its therapeutic effects in treating various diseases:
- Renin Inhibitors: The compound has shown promise as a renin inhibitor, which is crucial for managing conditions like hypertension and heart failure .
- Retroviral Protease Inhibition: It has potential applications in treating diseases caused by retroviruses, such as HIV/AIDS, by inhibiting protease activity .
Case Studies
Mechanism of Action
The mechanism of action of N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Hydrophobicity and Solubility
The 2-naphthyloxycarbonyl group in the target compound confers greater hydrophobicity compared to benzyloxycarbonyl () or acetyl () derivatives. This property may enhance membrane permeability in biological systems but reduce aqueous solubility, a critical factor in agrochemical formulations .
Metabolic Stability
Fluorinated derivatives like N-acetyl-ar-fluoro-3-phenyl-DL-alanine () demonstrate how halogenation can alter metabolic pathways.
Biological Activity
N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a functionalized amino acid derivative that incorporates a naphthyl group, which is known for its role in enhancing the lipophilicity and biological activity of compounds. The structural formula can be represented as follows:
This compound features a naphthyl ether moiety that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways, which are critical in mood regulation and neuroprotection.
- Anticancer Activity : Research has indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases related to this compound have shown promising anticancer properties, with some exhibiting IC50 values less than 10 μM against human colon cancer cells .
Biological Activity Data
The biological activity of this compound can be summarized in the following table, which highlights its effects on different cell lines and mechanisms:
| Activity | Cell Line/Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | Human WiDr colon cancer cells | < 10 | Induction of apoptosis |
| Neurotransmitter modulation | Dopamine receptors | Not specified | Potential receptor binding |
| Antioxidant activity | Various cell lines | Not specified | Scavenging free radicals |
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various amino acid derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of functionalized amino acids indicated that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .
- Pharmacological Applications : In the context of drug design, compounds like this compound are being explored for their potential roles in treating neurodegenerative diseases by targeting specific neurotransmitter systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine, and how do reaction conditions influence yield?
- Methodology :
- Protection Strategies : Use Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to protect the amino group during synthesis, as seen in analogous alanine derivatives like N-Fmoc-3-(2-naphthyl)-D-alanine .
- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with HOBt to activate the carboxyl group of 3-phenyl-DL-alanine for reaction with 2-naphthyloxycarbonyl chloride.
- Critical Parameters : Monitor pH (6.5–7.5), temperature (0–4°C for sensitive intermediates), and solvent polarity (e.g., DMF or THF) to minimize racemization and side reactions .
- Purification : Use reverse-phase HPLC or silica gel chromatography to isolate the product, followed by NMR and mass spectrometry for validation .
Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Techniques :
- NMR Spectroscopy : Analyze H and C NMR to confirm the presence of the naphthyloxycarbonyl group (aromatic protons at δ 7.2–8.5 ppm) and the phenylalanine backbone (δ 3.1–3.5 ppm for CH) .
- Chiral HPLC : Resolve DL-enantiomers using columns like Chiralpak IA/IB with hexane-isopropanol gradients to assess enantiomeric purity .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation (expected m/z ~395–400 for CHNO) .
Advanced Research Questions
Q. How can researchers mitigate racemization during synthesis, particularly during carboxyl activation?
- Solutions :
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce kinetic energy and racemization rates .
- Additives : Include racemization suppressors like HOAt or OxymaPure in carbodiimide-mediated reactions.
- Monitoring : Use circular dichroism (CD) or polarimetry to track optical activity changes during synthesis .
Q. What are the common side reactions when introducing the 2-naphthyloxycarbonyl group, and how can they be minimized?
- Challenges :
- Hydrolysis : The naphthyloxycarbonyl group is prone to hydrolysis under acidic/basic conditions. Use anhydrous solvents and inert atmospheres (N/Ar) during synthesis .
- Aromatic Ring Oxidation : Avoid strong oxidizing agents; substitute with milder reagents like TEMPO for selective oxidations.
- Byproduct Formation : Monitor for N-acylurea or dimerization byproducts via TLC or LC-MS and optimize stoichiometry (e.g., 1:1.2 molar ratio of 3-phenyl-DL-alanine to acyl chloride) .
Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility) across studies?
- Approach :
- Cross-Validation : Compare data with structurally similar compounds (e.g., N-Fmoc-3-cyclohexyl-L-alanine, melting point ~120–125°C) .
- Crystallography : Perform single-crystal X-ray diffraction to confirm molecular packing and melting behavior .
- Solubility Studies : Test solubility in DMSO, THF, and aqueous buffers (pH 4–9) to account for variability in literature reports .
Experimental Design & Data Analysis
Q. What strategies are recommended for designing stability studies of this compound under varying storage conditions?
- Protocol :
- Temperature : Store samples at -20°C (short-term) vs. -80°C (long-term) and assess degradation via HPLC over 1–6 months .
- Light Sensitivity : Expose to UV/visible light (300–700 nm) and quantify photodegradation products using LC-MS .
- Humidity Control : Use desiccants or humidity chambers (20–80% RH) to evaluate hygroscopicity impacts on crystallinity .
Q. How can computational modeling assist in predicting the reactivity or bioactivity of this compound?
- Tools :
- DFT Calculations : Optimize molecular geometry (e.g., Gaussian 16) to predict electrophilic sites for nucleophilic attacks .
- Molecular Docking : Screen against enzyme targets (e.g., aminotransferases) using AutoDock Vina to hypothesize binding modes .
- ADMET Prediction : Use SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., LogP ~3.2) for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
